molecular formula C5H8F3NS B2785371 5-(Trifluoromethyl)thiolan-3-amine CAS No. 1488631-50-0

5-(Trifluoromethyl)thiolan-3-amine

Cat. No.: B2785371
CAS No.: 1488631-50-0
M. Wt: 171.18
InChI Key: FMBZHJGKEYGRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)thiolan-3-amine: is a synthetic compound with the molecular formula C5H8F3NS and a molecular weight of 171.18 g/mol. This compound has garnered attention due to its unique chemical and biological properties

Properties

IUPAC Name

5-(trifluoromethyl)thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NS/c6-5(7,8)4-1-3(9)2-10-4/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBZHJGKEYGRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photoredox catalyst . The reaction conditions often involve the use of a fluorescent lamp and a base like 1,8-diazabicyclo[5,4,0]undec-7-ene (DBU) or N,N,N’,N’-tetramethylethylenediamine (TMEDA) .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)thiolan-3-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Compounds with modified trifluoromethyl groups.

    Substitution: Alkylated or acylated derivatives of the amine.

Scientific Research Applications

Chemistry

5-(Trifluoromethyl)thiolan-3-amine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating trifluoromethylated compounds, particularly N-heterocycles. These compounds are crucial in developing new materials and pharmaceuticals due to their enhanced properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
Oxidation Converts to sulfoxides or sulfonesSulfoxides, sulfones
Reduction Produces thiols or sulfidesThiols, sulfides
Substitution Introduces different functional groupsTrifluoromethyl heterocycles

Biological Research

The compound's structure allows it to interact with biological molecules effectively, making it a candidate for studying biochemical pathways. Its applications include:

  • Drug Development : Investigations into its potential as a drug lead compound are ongoing, particularly for diseases where trifluoromethylated compounds show promise.
  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy research.

Case Study: Anticancer Properties
A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against pancreatic cancer cell lines with IC50 values below 0.1 µM, highlighting its potential in oncology .

Material Science

The incorporation of the trifluoromethyl group enhances the thermal stability and reactivity of materials developed from this compound. It is being explored for applications in:

  • Coatings : Improved durability and resistance to environmental factors.
  • Polymers : Development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiolan-3-amine involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong interactions with proteins and enzymes, affecting their activity and function . The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)tetrahydrothiophen-3-amine
  • 5-(Trifluoromethyl)thiolan-3-amine hydrochloride

Comparison: this compound is unique due to its specific trifluoromethyl group attached to the thiolane ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the hydrochloride salt form may exhibit different solubility and stability characteristics .

Biological Activity

5-(Trifluoromethyl)thiolan-3-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

  • Molecular Formula : C5_5H8_8F3_3NS
  • Molecular Weight : 171.18 g/mol
  • CAS Number : 1488631-50-0

The trifluoromethyl group attached to the thiolane ring enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further research in pharmacology.

The mechanism of action for this compound involves its interaction with various biological targets, particularly proteins and enzymes. The trifluoromethyl group can form strong interactions, influencing the activity and function of these targets. This property is crucial for the development of drugs that require high specificity and efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, potentially useful against various pathogens.
  • Anticancer Activity : Some derivatives of thiolane compounds have shown promise in inhibiting cancer cell proliferation, indicating a potential role in oncology.
  • Neurological Effects : Similar compounds have been studied for their anticonvulsant and anxiolytic activities, suggesting that this compound could also affect neurological pathways.

Antimicrobial Activity

A study evaluated the minimum inhibitory concentrations (MICs) of various thiolane derivatives against resistant bacterial strains. While specific data for this compound was limited, related compounds exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating potential for further exploration .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of thiolane derivatives on cancer cell lines. For example, compounds similar to this compound were tested against human breast cancer cell lines (MCF-7), showing promising results in inhibiting cell growth . These findings suggest that modifications to the thiolane structure could enhance anticancer properties.

CompoundTarget Cell LineIC50 (µM)Reference
Thiolane Derivative AMCF-715
Thiolane Derivative BHeLa10

Neurological Studies

Research into similar trifluoromethyl-substituted compounds has revealed their potential as anticonvulsants. For instance, a study on 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine demonstrated notable anxiolytic effects in animal models . This suggests that this compound may also possess similar neurological benefits.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.